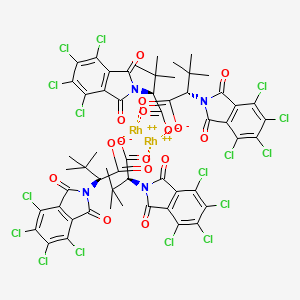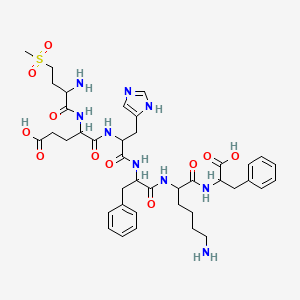
2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-(3-bromo-4-chlorophényl)propan-2-amine est un composé chimique de formule moléculaire C9H11BrClN·HCl. Il s’agit d’un dérivé de la phénylpropanamine, caractérisé par la présence d’atomes de brome et de chlore sur le cycle phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 2-(3-bromo-4-chlorophényl)propan-2-amine implique généralement les étapes suivantes :
Halogénation : Le matériau de départ, le 3-bromo-4-chlorobenzène, subit une halogénation pour introduire les atomes de brome et de chlore sur le cycle phényle.
Amination : Le benzène halogéné est ensuite soumis à une amination à l’aide d’une source d’amine appropriée, comme l’ammoniac ou un dérivé d’amine, dans des conditions contrôlées pour former le groupe amine.
Formation du chlorhydrate : La dernière étape implique la formation du sel de chlorhydrate en faisant réagir l’amine avec de l’acide chlorhydrique.
Méthodes de production industrielle
La production industrielle du chlorhydrate de 2-(3-bromo-4-chlorophényl)propan-2-amine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles, telles que la température, la pression et les catalyseurs, pour obtenir des rendements et une pureté plus élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés assure une production efficace et constante.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-(3-bromo-4-chlorophényl)propan-2-amine subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore sur le cycle phényle peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactions de substitution nucléophile.
Oxydation et réduction : Le groupe amine peut être oxydé pour former des imines correspondantes ou réduit pour former des amines secondaires ou tertiaires.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki-Miyaura, pour former des liaisons carbone-carbone avec d’autres composés aromatiques.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l’hydroxyde de sodium, le tert-butylate de potassium et divers nucléophiles.
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène sont utilisés dans des conditions acides ou basiques.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Principaux produits formés
Substitution : Formation de phénylpropanamines substituées.
Oxydation : Formation d’imines ou de nitriles.
Réduction : Formation d’amines secondaires ou tertiaires.
Applications de recherche scientifique
Le chlorhydrate de 2-(3-bromo-4-chlorophényl)propan-2-amine a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un intermédiaire pharmaceutique potentiel pour le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 2-(3-bromo-4-chlorophényl)propan-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, en modulant leur activité et en entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 2-(4-bromophényl)propan-2-amine
- Chlorhydrate de 2-(4-chlorophényl)propan-2-amine
- Chlorhydrate de 2-(3-bromo-4-méthylphényl)propan-2-amine
Unicité
Le chlorhydrate de 2-(3-bromo-4-chlorophényl)propan-2-amine est unique en raison de la présence d’atomes de brome et de chlore sur le cycle phényle, ce qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. Cette double halogénation peut influencer les propriétés électroniques du composé, ce qui en fait un intermédiaire précieux dans diverses applications de synthèse et de recherche.
Propriétés
Formule moléculaire |
C9H12BrCl2N |
|---|---|
Poids moléculaire |
285.00 g/mol |
Nom IUPAC |
2-(3-bromo-4-chlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrClN.ClH/c1-9(2,12)6-3-4-8(11)7(10)5-6;/h3-5H,12H2,1-2H3;1H |
Clé InChI |
MQZRVYUUMHFBGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)Cl)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)





![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)



